molecular formula C11H15NO B3081009 1-(4-Ethoxyphenyl)cyclopropan-1-amine CAS No. 1094341-22-6

1-(4-Ethoxyphenyl)cyclopropan-1-amine

Cat. No. B3081009
CAS RN: 1094341-22-6
M. Wt: 177.24
InChI Key: XPDMRBWFUVKURU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclopropan-1-amine , also known by its chemical formula C₁₁H₁₅NO·HCl , is a compound with intriguing properties. Its molecular weight is approximately 213.71 g/mol . The compound features a cyclopropane ring attached to a phenyl group via an ethoxy (C₂H₅O) substituent.


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Ethoxyphenyl)cyclopropan-1-amine and its derivatives play a significant role in the field of synthetic organic chemistry, particularly in the synthesis of complex molecules with potential biological activities. For instance, a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized and its crystal structure was determined. This compound showed significant inhibitory activity against some cancer cell lines, highlighting the importance of cyclopropane derivatives in medicinal chemistry (Lu et al., 2021).

Biological Activity and Ligand Design

Cyclopropanes, such as 1-(4-Ethoxyphenyl)cyclopropan-1-amine, are integral in the design of biologically active compounds, including ligands for biological receptors. Stereoisomeric cyclopropanes have been identified as a new class of σ receptor ligands, which are important in neuroscience research. These compounds, especially those substituted at the 4-position, exhibit significant selectivity for σ receptor subtypes, which can be leveraged in the development of therapeutic agents (Schinor et al., 2020).

Synthetic Methodologies

The cyclopropane moiety present in 1-(4-Ethoxyphenyl)cyclopropan-1-amine is a key structural feature exploited in various synthetic methodologies. For example, the reaction of enamines with diethylaluminum iodide leads to the formation of cyclopropyl amines in high yields. This method offers a robust approach to synthesize substituted cyclopropyl amines, showcasing the versatility of cyclopropane derivatives in organic synthesis (Kadikova et al., 2015).

Advanced Organic Transformations

Cyclopropane derivatives, akin to 1-(4-Ethoxyphenyl)cyclopropan-1-amine, are also utilized in advanced organic transformations. For instance, the tandem cyclopropanation/Cloke-Wilson rearrangement, followed by oxygen to nitrogen substitution, is a sophisticated reaction sequence that demonstrates the high reactivity and potential of cyclopropane-containing compounds in constructing complex heterocyclic scaffolds (Piotrowski & Kerr, 2018).

Safety and Hazards

  • Hazard Statements : It’s essential to assess any potential hazards associated with handling this compound. Common hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDMRBWFUVKURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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